Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride is a chemical compound with the CAS number 2247103-97-3. It is a derivative of benzoic acid and contains an amino group and a hydroxyl group on the same carbon atom, making it a versatile compound in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(2-amino-1-hydroxypropan-2-yl)benzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The final product is purified using crystallization techniques to remove impurities.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.
Substitution: Using alkyl halides in the presence of a base.
Major Products Formed:
Nitro Compounds: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of nitro compounds.
Alkylated Products: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is used in the development of drugs targeting various diseases. Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Methyl 3-(2-hydroxyethyl)benzoate: Similar structure but lacks the amino group.
Methyl 3-(2-aminopropyl)benzoate: Similar structure but with a different arrangement of functional groups.
Uniqueness:
The presence of both amino and hydroxyl groups on the same carbon atom makes Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride unique compared to similar compounds. This dual functionality allows for a wider range of chemical reactions and biological activities.
Properties
IUPAC Name |
methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(12,7-13)9-5-3-4-8(6-9)10(14)15-2;/h3-6,13H,7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHNEHQZOFQZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=CC(=C1)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.